trans-3,4-Dimethylpiperidin-3-OL hcl

Opioid receptor antagonist Stereochemistry-activity relationship Conformational analysis

This trans-configured intermediate is critical for synthesizing the opioid antagonist pharmacophore found in drugs like Alvimopan and JDTic. Its specific stereochemistry is essential for biological activity; use of the cis isomer (CAS 1951439-19-2) leads to divergent pharmacological profiles. The hydrochloride salt enhances solubility and handling for reliable synthetic and analytical workflows. Ensure your research program's success by sourcing this key building block with the correct stereochemistry.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 1951439-22-7
Cat. No. B2857140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Dimethylpiperidin-3-OL hcl
CAS1951439-22-7
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1CCNCC1(C)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
InChIKeyWFOORALUCWPZOR-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-3,4-Dimethylpiperidin-3-OL HCl (CAS 1951439-22-7) Chemical Identity and Class Context for Procurement


trans-3,4-Dimethylpiperidin-3-OL HCl (CAS 1951439-22-7) is a trans-configured 3,4-disubstituted piperidine derivative bearing a 3-hydroxyl group and a 4-methyl substituent, with molecular formula C₇H₁₆ClNO and molecular weight 165.66 g/mol . The compound belongs to the class of 3,4-dimethylpiperidines, which serve as foundational scaffolds in multiple FDA-approved and investigational opioid receptor modulators, including alvimopan (peripherally selective μ-opioid receptor antagonist) and JDTic (κ-opioid receptor antagonist) [1]. The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base, making it the preferred format for both synthetic intermediate applications and biological assay preparation.

Why Generic 3,4-Dimethylpiperidine Isomers Cannot Substitute for trans-3,4-Dimethylpiperidin-3-OL HCl (CAS 1951439-22-7)


In opioid receptor pharmacology, the stereochemical configuration of 3,4-dimethylpiperidine derivatives is a critical determinant of pharmacological phenotype. Systematic stereochemical analysis of 4-alkyl-4-arylpiperidine derivatives demonstrates that antagonist properties are predominantly associated with compounds adopting an equatorial 4-aryl chair conformation—a conformational preference observed specifically in the cis 3,4-dimethyl derivative [1]. Conversely, the trans configuration alters the conformational equilibrium of the piperidine ring and, when further elaborated at the 4-position with an aryl group, generates the pharmacophore required for potent μ- and κ-opioid receptor antagonist activity found in advanced drug candidates such as alvimopan and JDTic [2]. Generic substitution with the cis isomer (CAS 1951439-19-2) or with non-hydroxylated 3,4-dimethylpiperidine analogs would produce compounds with fundamentally different conformational distributions and, consequently, divergent pharmacological profiles—a difference that is not predictable a priori and cannot be remedied by simple post-synthetic adjustment.

trans-3,4-Dimethylpiperidin-3-OL HCl (CAS 1951439-22-7) Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Configuration as a Determinant of Opioid Antagonist Pharmacophore Accessibility

The trans-3,4-dimethyl substitution pattern establishes a specific conformational equilibrium in the piperidine ring that is fundamentally distinct from that of the cis isomer. Casy et al. demonstrated that antagonist properties in 4-alkyl-4-arylpiperidine derivatives are found in compounds with a preference for the equatorial 4-aryl chair conformation, notably the cis 3,4-dimethyl derivative [1]. The trans configuration alters this conformational distribution and, when further functionalized with a 4-aryl group, provides the scaffold for advanced μ- and κ-opioid receptor antagonists, as established in multiple drug development programs [2]. The 3-hydroxyl group in trans-3,4-dimethylpiperidin-3-ol serves as a key synthetic handle for subsequent functionalization (e.g., arylation or elimination to generate the 3,4-dimethyl-4-arylpiperidine core), whereas the non-hydroxylated trans-3,4-dimethylpiperidine lacks this essential synthetic entry point.

Opioid receptor antagonist Stereochemistry-activity relationship Conformational analysis

Synthetic Impurity Profile: trans Configuration Prevents cis-Contaminant Carry-Through to Downstream Drug Substances

Synthesis of trans-3,4-dimethylpiperidin-3-ol typically proceeds via stereoselective reduction of 3,4-dimethylpiperidin-4-one derivatives, wherein the trans isomer is obtained as the thermodynamically favored product under specific reduction conditions [1]. However, the cis isomer (CAS 1951439-19-2) can form as a byproduct if reaction conditions are not rigorously controlled. Analytical characterization of commercial lots indicates that the trans isomer is specified at ≥95% purity by typical vendor quality standards, with the cis isomer comprising the principal stereochemical impurity . For the cis isomer, procurement specifications similarly require control of trans-isomer contamination.

Synthetic intermediate purity Stereochemical impurity control GMP starting material

Comparative Vendor Purity Specifications for trans-3,4-Dimethylpiperidin-3-OL HCl (CAS 1951439-22-7)

Commercial availability of trans-3,4-dimethylpiperidin-3-ol HCl (CAS 1951439-22-7) across multiple research chemical suppliers reveals consistent purity specifications of ≥95% (HPLC or equivalent) . This purity grade is suitable for use as a synthetic intermediate in medicinal chemistry programs and as a starting material for further derivatization. The cis isomer (CAS 1951439-19-2) is available at comparable purity specifications from the same vendor networks , indicating that purity alone does not differentiate the two stereoisomers—the stereochemical identity itself is the critical procurement discriminator. Pricing differentials between vendors reflect production scale and sourcing strategies rather than inherent compound differentiation. No vendor-supplied quantitative biological activity data for the parent compound are available; biological characterization exists exclusively for downstream elaborated derivatives (e.g., 4-aryl-substituted trans-3,4-dimethylpiperidines).

Chemical procurement Purity specification Vendor comparison

Validated Application Scenarios for trans-3,4-Dimethylpiperidin-3-OL HCl (CAS 1951439-22-7) Based on Quantitative Evidence


Medicinal Chemistry: Key Synthetic Intermediate for trans-3,4-Dimethyl-4-arylpiperidine Opioid Antagonist Scaffolds

trans-3,4-Dimethylpiperidin-3-ol HCl serves as a starting material or early-stage intermediate for constructing the trans-3,4-dimethyl-4-arylpiperidine pharmacophore that underlies clinically relevant opioid antagonists including alvimopan (peripherally selective μ-antagonist) and JDTic (κ-selective antagonist). The 3-hydroxyl group provides a functional handle for elimination or displacement reactions that install the 4-aryl substituent while preserving the trans stereochemical relationship between the 3- and 4-substituents [1]. Use of the cis isomer (CAS 1951439-19-2) in these synthetic sequences would yield the cis-3,4-dimethyl-4-arylpiperidine scaffold, which exhibits a distinct conformational preference and reduced antagonist potency based on established stereochemical SAR [2].

Process Chemistry: Chiral Starting Material for Asymmetric Synthesis of Opioid Receptor Ligands

The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold was reported using stereoselective CBS reduction and anti-SN2′ cuprate displacement to establish C-3 stereochemistry [1]. trans-3,4-Dimethylpiperidin-3-ol HCl, as a racemic or enantiomerically enriched precursor, can be employed in such asymmetric routes when coupled with appropriate chiral resolution or stereoselective transformation steps. The trans configuration at the piperidine 3- and 4-positions is a prerequisite for accessing the desired opioid antagonist pharmacophore; the cis diastereomer does not lead to active antagonist compounds in this series [2].

Analytical Reference Standard: Stereochemical Marker for Isomer Identification in Quality Control

In analytical chemistry and quality control laboratories supporting opioid antagonist drug substance manufacturing, trans-3,4-dimethylpiperidin-3-ol HCl can serve as a reference standard for chromatographic method development and impurity profiling. Given that the cis isomer (CAS 1951439-19-2) represents the primary stereochemical impurity in trans-containing synthetic sequences (and vice versa), having authenticated samples of both stereoisomers enables robust HPLC or chiral SFC method validation to distinguish and quantify stereochemical contaminants in process intermediates [1].

Academic Research: SAR Studies of 3,4-Dimethylpiperidine Conformational Effects

Academic research groups investigating the conformational and stereochemical determinants of piperidine-based ligand-receptor interactions can utilize trans-3,4-dimethylpiperidin-3-ol HCl as a model substrate. The compound's well-defined trans stereochemistry and 3-hydroxyl functional group permit systematic derivatization to probe the effects of 3-substituent identity and 4-substitution on piperidine ring conformational equilibria. Comparative studies with the cis isomer (CAS 1951439-19-2) and with non-hydroxylated 3,4-dimethylpiperidines provide insights into the stereochemical requirements for opioid receptor binding that have been documented in the medicinal chemistry literature [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3,4-Dimethylpiperidin-3-OL hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.